molecular formula C14H15NO5S3 B2805975 (E)-2-(5-(1-(4-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-74-7

(E)-2-(5-(1-(4-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2805975
CAS No.: 880641-74-7
M. Wt: 373.46
InChI Key: LSOVASKVZGFXFN-FMIVXFBMSA-N
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Description

The compound appears to contain a 4-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent at the 4th position . This group is often found in various organic compounds and can influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, boiling point, melting point, etc., depend on the molecular structure of the compound. For example, 1-(4-Methoxyphenyl)ethanol, a related compound, is not miscible in water .

Scientific Research Applications

Antimicrobial Activity

(E)-2-(5-(1-(4-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid and its derivatives have shown potential as antimicrobial agents. A study by Krátký, Vinšová, and Stolaříková (2017) demonstrated that certain derivatives were active against mycobacteria, including Mycobacterium tuberculosis, and exhibited antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis and Cytotoxic Activity

The compound has been used in the synthesis of various derivatives with potential cytotoxic activity. Nguyen et al. (2019) synthesized compounds that showed moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (Nguyen et al., 2019).

Aldose Reductase Inhibition

In the field of diabetes research, derivatives of this compound have been studied as aldose reductase inhibitors. Kučerová-Chlupáčová et al. (2020) found that these derivatives are potent inhibitors with potential clinical applications in treating complications of diabetes (Kučerová-Chlupáčová et al., 2020).

Photophysical Properties

The compound has also been utilized in the study of photophysical properties. Jachak et al. (2021) synthesized novel chromophores using derivatives of this compound, exploring their absorption and emission properties, indicating potential applications in optoelectronics and molecular electronics (Jachak et al., 2021).

Trypanocidal and Anticancer Activity

Holota et al. (2019) synthesized derivatives showing significant trypanocidal activity and identified compounds with potential anticancer properties (Holota et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are crucial to ensure safety .

Properties

IUPAC Name

2-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S3/c1-9(10-3-5-11(20-2)6-4-10)12-13(16)15(14(21)22-12)7-8-23(17,18)19/h3-6H,7-8H2,1-2H3,(H,17,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOVASKVZGFXFN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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